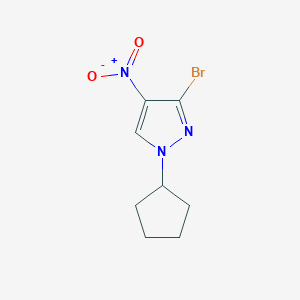

3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-cyclopentyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O2/c9-8-7(12(13)14)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDVAMYACCYTTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Notes & Protocols: A Scalable Synthesis of 1-Cyclopentyl-4-nitro-pyrazoles for Pharmaceutical Development

Abstract: This document provides a comprehensive guide for the scalable synthesis of 1-cyclopentyl-4-nitro-pyrazoles, a key scaffold in modern medicinal chemistry. Recognizing the importance of these building blocks in drug discovery, we present a robust, two-step synthetic route optimized for efficiency, yield, and operational safety on a large scale. The protocols detail the direct nitration of pyrazole to form 4-nitropyrazole, followed by a regioselective N-alkylation with a cyclopentyl moiety. This guide emphasizes the rationale behind procedural choices, addresses critical safety considerations inherent to nitration chemistry, and offers detailed, self-validating protocols suitable for implementation in research, process development, and manufacturing environments.

Introduction and Strategic Overview

Nitrogen-containing heterocycles are fundamental components in the architecture of pharmaceuticals, agrochemicals, and other functional materials.[1] Among these, the pyrazole nucleus is a privileged scaffold, appearing in numerous blockbuster drugs and clinical candidates. The introduction of a nitro group at the C4-position and an alkyl substituent at the N1-position creates a versatile intermediate, primed for further functionalization in drug development pipelines.[2] Specifically, 1-cyclopentyl-4-nitro-pyrazole serves as a crucial building block for synthesizing therapeutic agents, including highly selective kinase inhibitors.[2]

The challenge in producing these molecules at scale lies in achieving high efficiency and regioselectivity while managing potentially hazardous reaction conditions. This guide outlines a strategic two-step approach designed for scalability:

-

Electrophilic Nitration: Direct nitration of the pyrazole ring to selectively install a nitro group at the C4 position.

-

Nucleophilic N-Alkylation: Subsequent attachment of the cyclopentyl group to the N1 position of the 4-nitropyrazole intermediate.

This "nitration-first" strategy is superior for large-scale synthesis as it utilizes a readily available starting material (pyrazole) and establishes the key C4-substituent early, simplifying the subsequent alkylation step and avoiding complex isomeric mixtures that could arise from nitrating an already N-alkylated pyrazole.

Figure 1: Chosen two-step synthetic pathway for 1-cyclopentyl-4-nitro-pyrazole.

Protocol I: Scalable Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole is a well-established yet hazardous transformation. The method presented here is an optimized "one-pot, two-step" process that maximizes yield and efficiency by first forming a pyrazole sulfate salt, which is then nitrated.[3]

Principle and Rationale

The reaction proceeds via electrophilic aromatic substitution. A potent nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from a mixture of fuming nitric acid and fuming sulfuric acid (oleum). Concentrated sulfuric acid is first used to protonate the pyrazole, forming a salt and deactivating the ring slightly to control the reaction. The subsequent addition of the powerful nitrating mixture allows for selective substitution at the electron-rich C4 position. Temperature control is paramount to prevent runaway reactions and the formation of dinitrated or oxidized byproducts.[3][4]

Optimized Reaction Parameters

The following conditions have been identified to achieve high yields and purity on a scalable basis.[3][5]

| Parameter | Optimized Value | Rationale |

| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ (20%) | Generates a high concentration of the active nitronium ion (NO₂⁺) for efficient reaction. |

| Molar Ratio | 1.5 : 3 : 2.1 : 1 (HNO₃:H₂SO₄(f):H₂SO₄(c):Pyrazole) | Ensures complete conversion while maintaining a manageable reaction profile. |

| Reaction Temperature | 50°C | Balances reaction rate with safety, minimizing byproduct formation.[3] |

| Reaction Time | 1.5 hours | Sufficient for complete conversion under the optimized temperature conditions.[3] |

| Reported Yield | ~85% | Demonstrates the high efficiency of this optimized protocol.[3] |

Detailed Experimental Protocol

Reagents:

-

Pyrazole

-

Concentrated Sulfuric Acid (98%)

-

Fuming Sulfuric Acid (20-30% SO₃)

-

Fuming Nitric Acid (90-98%)

-

Crushed Ice / Deionized Water

Procedure:

-

Preparation of Pyrazole Sulfate: In a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, charge concentrated sulfuric acid. Cool the acid to 0-5°C using a circulating chiller.

-

Slowly add pyrazole portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 25°C. Stir the resulting slurry for 30 minutes at 20-25°C until a homogenous solution is obtained.

-

Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding fuming nitric acid to fuming sulfuric acid at a temperature of 0-10°C.

-

Nitration Reaction: Cool the pyrazole sulfate solution to 10-15°C. Slowly add the pre-made nitrating mixture via an addition funnel over 1-2 hours, maintaining the internal temperature at or below 50°C. The reaction is highly exothermic; precise control of the addition rate is critical.

-

After the addition is complete, stir the reaction mixture at 50°C for 1.5 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel containing a vigorously stirred mixture of crushed ice and water, slowly pour the reaction mixture. This quench step is also highly exothermic and must be done with extreme care.

-

A white precipitate of 4-nitropyrazole will form. Stir the resulting slurry for 1-2 hours in the ice bath to ensure complete precipitation.

-

Collect the solid product by filtration. Wash the filter cake sequentially with cold deionized water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol.[2]

-

Dry the product under vacuum at 50-60°C to a constant weight. The resulting 4-nitropyrazole should be a white solid.[2]

Mandatory Safety Protocols for Nitration

Nitration reactions are among the most hazardous in the chemical industry due to their high exothermicity and the corrosive, oxidizing nature of the reagents.[6][7]

-

Personal Protective Equipment (PPE): Always use acid-resistant gloves, a full-face shield over safety goggles, and a chemical-resistant lab coat or suit.[6]

-

Engineering Controls: Conduct the reaction in a certified chemical fume hood or a walk-in hood for larger scales. Ensure emergency eyewash and shower stations are immediately accessible.[6] Use of a jacketed reactor with automated temperature control and an emergency cooling system is essential for scalability.

-

Thermal Hazard Assessment: The risk of a thermal runaway is significant.[7] The rate of heat generation can exceed the cooling capacity of the reactor, leading to an uncontrolled temperature increase, pressure buildup, and potential explosion.[4][8] A thorough process safety assessment (e.g., using reaction calorimetry) is required before attempting this reaction on a large scale.

-

Quenching: The quenching of mixed acid into water is extremely exothermic. The acid mixture must always be added slowly to the ice/water; never add water to the acid mixture . Ensure the quenching vessel is large enough to accommodate the volume and has sufficient cooling and agitation.

-

Waste Handling: The acidic filtrate is considered hazardous waste and must be neutralized and disposed of according to institutional and local regulations. Spent nitration acids can contain residual nitro-compounds and may be unstable.[9]

Protocol II: Scalable N-Cyclopentylation of 4-Nitropyrazole

The N-alkylation of 4-nitropyrazole presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position. For a scalable and cost-effective process, a classical nucleophilic substitution using a suitable base and solvent system is preferred over more complex methods like Mitsunobu or transition-metal-catalyzed reactions.[10][11]

Principle and Rationale

The N-H proton of 4-nitropyrazole is acidic and can be removed by a suitable base to generate the pyrazolate anion. This anion then acts as a nucleophile, attacking an electrophilic cyclopentyl source (e.g., cyclopentyl bromide) in an Sₙ2 reaction. The choice of base, solvent, and temperature is critical to control the regioselectivity, favoring the desired N1 isomer, and to ensure a scalable, safe, and efficient process. Using a polar aprotic solvent like DMF or Acetonitrile can facilitate the Sₙ2 reaction, while a moderately strong, cost-effective base like potassium carbonate is suitable for large-scale operations.

Figure 2: General workflow for the N-alkylation, work-up, and purification process.

Detailed Experimental Protocol

Reagents:

-

4-Nitropyrazole

-

Cyclopentyl Bromide

-

Potassium Carbonate (K₂CO₃), finely powdered

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry, jacketed reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet, charge 4-nitropyrazole (1.0 eq), powdered potassium carbonate (1.5-2.0 eq), and DMF (5-10 volumes).

-

Reaction: Begin stirring and heat the suspension to 60-70°C. Once the temperature is stable, add cyclopentyl bromide (1.1-1.3 eq) dropwise via an addition funnel over 30-60 minutes.

-

Maintain the reaction mixture at 60-70°C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger vessel containing deionized water (20-30 volumes).

-

Extract the aqueous slurry with ethyl acetate (3 x 10 volumes). Combine the organic layers.

-

Wash the combined organic layers sequentially with deionized water (2 x 10 volumes) and then with brine (1 x 10 volumes) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield 1-cyclopentyl-4-nitro-pyrazole as a solid.

Conclusion

The synthetic route detailed in these application notes provides a scalable, high-yield, and robust method for the production of 1-cyclopentyl-4-nitro-pyrazole. By selecting a "nitration-first" strategy and optimizing both the nitration and N-alkylation steps, this guide offers a clear pathway for researchers and drug development professionals to access this valuable building block. Adherence to the stringent safety protocols outlined is essential for the successful and safe implementation of this chemistry on any scale.

References

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

-

Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]

-

Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Organic Letters. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules. [Link]

-

Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic Letters. [Link]

-

Nitration reaction safety. (2024). YouTube. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

-

Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec. [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. [Link]

-

Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025). MDPI. [Link]

-

Stability and safe handling of nitration waste acids. (2023). Syntech International. [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. [Link]

Sources

- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 2. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. vapourtec.com [vapourtec.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preparation of pyrazole-based kinase inhibitors using 3-bromo precursors

Advanced Synthesis and Evaluation of Pyrazole-Based Kinase Inhibitors from 3-Bromo Precursors

The Privileged Nature of Pyrazoles in Kinome Targeting

The pyrazole heterocycle has cemented its status as a foundational "privileged scaffold" in modern drug discovery, exceptionally well-suited for kinase inhibition[1]. Operating as an adenine bioisostere, the pyrazole core establishes critical hydrogen bond donor and acceptor interactions with the highly conserved hinge region of the kinase ATP-binding pocket[1]. However, merely occupying the hinge is insufficient for therapeutic selectivity. To exploit adjacent hydrophobic "gatekeeper" pockets and solvent-exposed channels, medicinal chemists rely on highly modular synthetic workflows.

The use of 3-bromo precursors (such as 3-bromo-1H-pyrazole) serves as a premier starting point for these campaigns. The bromine atom provides a highly reactive C3 handle for transition metal-catalyzed cross-couplings, allowing chemists to orthogonally functionalize the structure and tune the pharmacokinetics of the resulting library[2].

Caption: Structural logic of the 3-bromo-pyrazole pharmacophore in the ATP-binding pocket.

Self-Validating Synthetic Methodologies

Building a diverse inhibitor library requires absolute regiocontrol. Attempting direct cross-coupling on unprotected 3-bromo-1H-pyrazole frequently leads to palladium catalyst poisoning (due to strong Pd–N coordination) and complex mixtures of regioisomers. The workflow must therefore be structured sequentially: Protection, Coupling, and Deprotection.

Protocol 1: Regioselective N1-Protection (Benzylation)

Causality: N1-protection masks the nucleophilic and coordinating NH group. Benzyl (Bn) is an ideal protecting group here due to its stability under the highly basic conditions required for subsequent Suzuki-Miyaura coupling[3].

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve 3-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF[2].

-

Base Addition: Introduce K₂CO₃ (1.5 eq). Scientific Insight: Deprotonation forms the pyrazolide anion, vastly increasing its nucleophilicity. K₂CO₃ is chosen over stronger bases like NaH to maintain operational safety and strictly control the reaction rate, minimizing bis-alkylation artifacts[4].

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise at 0 °C to safely dissipate the exothermic reaction. Warm to room temperature and stir for 4 hours.

-

Validation Check: Monitor by TLC/LC-MS. Do not proceed to workup until the 3-bromo starting material is entirely consumed, as carrying it forward will contaminate the subsequent cross-coupling step.

-

Workup: Quench with H₂O and extract with EtOAc. Wash the organic layer thoroughly with brine (3×) to purge residual DMF, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura C-C Cross-Coupling

Causality: This pivotal step bridges the pyrazole hinge-binder with the selectivity-driving aryl/heteroaryl group[5].

-

Catalyst & Reagent Loading: Combine the N1-benzyl-3-bromo-1H-pyrazole (1.0 eq), an arylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), and XPhos Pd G2 precatalyst (1.5 mol%) in a reaction vial[5]. Scientific Insight: XPhos Pd G2 is specifically selected because it rapidly generates the active monoligated Pd(0) species, completely avoiding the sluggish induction periods and premature catalyst death common with standard Pd(PPh₃)₄[5].

-

Solvent & Degassing: Add a carefully degassed mixture of 1,4-dioxane/H₂O (4:1 v/v)[5]. Water is biologically necessary here to activate the boronic acid into a highly reactive boronate complex, which directly facilitates the transmetalation step. Degassing is an absolute requirement; residual oxygen will insert into the Pd(0) complex, irreversibly oxidizing it and halting the catalytic cycle.

-

Reaction Execution: Stir the mixture at 90 °C for 12 hours under an inert argon atmosphere[5].

-

Scavenging & Workup: Dilute with EtOAc and filter through a pad of Celite. Self-Validating Step: To ensure no residual palladium skew the results of downstream cellular assays, treat the organic layer with a palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour at room temperature.

-

Purification: Concentrate and purify via automated silica gel chromatography to yield the protected core.

Caption: Step-by-step synthetic workflow from 3-bromo-1H-pyrazole to the final active compound.

In Vitro Kinase Evaluation

Once the target library is synthesized and the N1-protecting group is removed (e.g., via Pd/C-catalyzed hydrogenolysis), the candidates must be evaluated against target kinases.

Protocol 3: ADP-Glo Kinase Assay

Causality: The ADP-Glo format measures the accumulation of ADP luminescently, offering a non-radioactive, self-validating, and highly sensitive readout that eliminates the interference artifacts often seen with fluorescently-tagged substrates[4].

-

Reagent Prep: Dilute the specific recombinant kinase (e.g., CDK2/cyclin A2) and its peptide substrate in the manufacturer's reaction buffer[4].

-

Compound Incubation: In a 384-well plate, add the kinase mix to a serial dilution of the pyrazole inhibitor (in DMSO)[4]. Include Staurosporine as a positive control and a DMSO vehicle as the negative control. Scientific Insight: A 15-minute pre-incubation step is vital, as it allows slow-binding pyrazole inhibitors to reach thermodynamic equilibrium with the enzyme prior to introducing the competitive substrate.

-

Initiation: Add Ultra-Pure ATP to initiate the reaction. Incubate at 30 °C for 60 minutes[4].

-

Depletion & Detection: Add ADP-Glo Reagent to terminate the reaction and strictly deplete unreacted ATP (incubate 40 min)[4]. Next, add Kinase Detection Reagent to convert the generated ADP back to ATP, thereby driving a quantifiable luciferase reaction (incubate 30 min)[4].

-

Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ values utilizing a four-parameter logistic curve fit[4].

Structure-Activity Relationship (SAR) Benchmarks

The functionalization of the 3-bromo-pyrazole core has yielded remarkably potent and diverse kinase inhibitors across the literature[1]. The data below highlights typical potencies achieved through rigorous modular synthesis.

Table 1: Representative Kinase Inhibitory Activity of Pyrazole Derivatives

| Target Kinase | Representative Compound/Scaffold | Potency (IC₅₀) | Targeted Biological Pathway |

| Akt1 | Rigidified Afuresertib Analog | 1.3 nM | PI3K/AKT/mTOR Pathway[1] |

| CDK2 | Compound 9 (C3-Aryl Pyrazole) | 0.96 µM | Cell Cycle Regulation |

| BMPR2 | Compound 8a (Macrocyclic 3-Amino) | 506 nM | TGF-β / BMP Signaling[6] |

| Aurora B | Frag-1 (Dual Pyrazole Scaffold) | 116 nM | Mitotic Spindle Assembly[1] |

Pathway Intervention

The ultimate goal of synthesizing pyrazole-based inhibitors is the precision blockade of hyperactive cellular signaling networks. A prime example is the interruption of signaling driven by Receptor Tyrosine Kinases (RTKs), which frequently drive aggressive tumor proliferation via downstream effectors like PI3K and AKT.

Caption: Disruption of the RTK/PI3K/AKT signaling cascade by pyrazole-based inhibitors.

References

-

El-Gamal, M. I., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules 2022, 27(1), 330. Available at:[Link]

-

Amrhein, J. A., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." ACS Medicinal Chemistry Letters 2023, 14(6), 768–774. Available at:[Link]

-

Matos, P., et al. "Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors." ACS Medicinal Chemistry Letters 2021, 12(9), 1461–1468. Available at:[Link]

-

Yin, X. F., et al. "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study." RSC Advances 2024. Available at:[Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 3. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Precision Halogen-Metal Exchange in Highly Electrophilic 3-Bromo-4-Nitro-Pyrazoles

Executive Summary & Scientific Context

The halogen-metal exchange of pyrazoles is a cornerstone methodology for regioselective C-H and C-X functionalization. However, introducing a nitro (

When researchers attempt a standard bromine-lithium exchange using highly polarized reagents like

To successfully execute a halogen-metal exchange on a 3-bromo-4-nitro-pyrazole, the synthetic strategy must rely on kinetic dominance . By utilizing Knochel's TurboGrignard reagent (

Mechanistic Causality: Exchange vs. Decomposition

Understanding the bifurcation of these reaction pathways dictates the parameters of the protocol. The robust inductive pull of the C4-nitro group heavily polarizes the adjacent C3-Br bond. When treated with

Mechanistic divergence: TurboGrignard exchange vs SET decomposition in nitropyrazoles.

Substrate & Reagent Prerequisites

-

N1-Protection is Mandatory: Bare

-pyrazoles contain an acidic N-H proton. If left unprotected, the Grignard reagent will merely act as a base, deprotonating the N1 position to form an insoluble magnesium salt and halting the Br-Mg exchange. The N1 position must be masked with a robust protecting group (e.g., SEM, THP, or an alkyl chain like 1-propyl) prior to this protocol[1]. -

Reagent Titration:

must be accurately titrated (e.g., against iodine in a saturated solution of LiCl in THF) prior to use. Excess reagent will cause over-reaction, while under-dosing leaves unreacted starting material[2].

Quantitative Analytics: Condition Matrix

To illustrate the necessity of the chosen parameters, the table below consolidates the empirical performance of various bases in achieving chemoselective exchange on nitropyrazoles.

| Reagent System | Temp ( | Equivalents | Time to >95% Conv. | Chemoselectivity (Yield) | Causality / Mechanism |

| -78 | 1.0 | < 5 min | < 10% (Decomposition) | Rapid SET to the powerful EWG nitro group; radical decomposition[1]. | |

| -40 | 1.1 | 2 hours | ~45% | Polymeric Grignard lacks sufficient kinetic basicity and active surface area[4]. | |

| -40 | 1.05 | 45 min | ~85% | Mild reagent, specifically avoids alkyl addition to nitro group[3]. | |

| -40 | 1.1 | 30 min | > 92% |

Self-Validating Protocol: Chemoselective Br-Mg Exchange

This methodology utilizes a strict In-Process Control (IPC) to build a self-validating feedback loop. Do not proceed to the trapping phase blindly; verifying the formation of the Grignard intermediate prevents the loss of expensive electrophiles.

Scale: 10 mmol

Step 1: Preparation & Purging

-

Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with high-purity Argon (repeat 3x to ensure rigorous anhydrous conditions).

-

Charge the flask with 3-Bromo-4-nitro-1-(SEM)-1H-pyrazole (10 mmol) and 40 mL of anhydrous THF.

Step 2: Cryogenic Equilibration

-

Submerge the reaction flask in a dry ice/acetonitrile bath maintained strictly at

. -

Causality Note: Dropping the temperature to

(standard for lithiation) can cause the

Step 3: Halogen-Metal Exchange

-

Add

solution (1.3 M in THF, 11 mmol, 1.1 eq) dropwise over 10 minutes via a syringe pump along the wall of the flask. -

Stir the deeply colored solution for 30 minutes at

.

Step 4: Self-Validating In-Process Control (IPC)

-

Extract a 0.1 mL aliquot via an argon-flushed syringe. Quench immediately into an LC-MS vial containing 0.5 mL of saturated aqueous

spiked with heavy water ( -

Analyze via LC-MS. You must observe

deuterium incorporation at the C3 position (mass shift of +1 Da relative to the debrominated mass). -

Validation: If conversion is

, stir for an additional 15 minutes and re-test.

Step 5: Electrophilic Trapping

-

Once the IPC confirms complete conversion, add the desired electrophile (e.g., benzaldehyde, 12 mmol, 1.2 eq) dropwise as a neat liquid or dissolved in 5 mL of THF.

-

Stir at

for 1 hour, allowing the nucleophilic attack to finish, then gradually remove the cooling bath to let the reaction warm to

Step 6: Quenching & Workup

-

Quench the reaction carefully with saturated aqueous

(20 mL) at -

Extract with Ethyl Acetate (

mL). Wash the combined organic layers with brine, dry over anhydrous

Self-validating workflow for cryogenic Br-Mg exchange and electrophilic trapping.

References

1.[1] Benchchem. 3-Bromo-4-nitro-1-propyl-1H-pyrazole. Available at: 2.[2] Barl, N. M., Werner, V., Sämann, C., & Knochel, P. The Halogen/Magnesium-Exchange Using iPrMgCl·LiCl and Related Exchange Reagents. Heterocycles / CLOCKSS. Available at: 3.[3] Sapountzis, I., Dube, H., Lewis, R., Gommermann, N., & Knochel, P. Synthesis of Functionalized Nitroarylmagnesium Halides via an Iodine−Magnesium Exchange. The Journal of Organic Chemistry (ACS Publications). Available at: 4.[4] Sigma-Aldrich. Mild Mg – Halogen Exchange. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges inherent in the functionalization of highly deactivated, ambident nitrogen heterocycles.

The synthesis of 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole relies on the

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to help you achieve

Competing Reaction Pathways in Pyrazole Cyclopentylation

Mechanistic divergence during the

Troubleshooting & FAQs

Q1: My overall mass recovery is below 40%, and I detect a strong, volatile hydrocarbon odor during the reaction. What is destroying my yield?

The Causality: You are experiencing massive E2 elimination of your alkylating agent. Cyclopentyl bromide is a secondary halide heavily prone to dehydrohalogenation. If you are using strong bases like Sodium Hydride (

Q2: LC-MS shows complete conversion, but my isolated yield is low due to a closely eluting isomer. How do I improve regioselectivity? The Causality: The tautomeric nature of 3-bromo-4-nitro-1H-pyrazole creates two nucleophilic nitrogen centers. Attack at N2 yields the highly sterically congested 5-bromo-1-cyclopentyl-4-nitro-1H-pyrazole. While the 3-bromo isomer (attack at N1) is thermodynamically favored due to less steric clash between the cyclopentyl ring and the bromine atom, kinetic conditions often yield a 70:30 mixture[3]. The Fix: Operate under strictly thermodynamic conditions. Increase the reaction time and maintain a steady temperature of 70–80 °C. For absolute regiocontrol, abandon basic alkylation entirely and utilize the Mitsunobu reaction with cyclopentanol.

Q3: I am scaling up the Mitsunobu route, but removing the Triphenylphosphine Oxide (

Quantitative Benchmarks: Method Comparison

The table below summarizes internal validation data for forming the

| Reaction Strategy | Reagents / Conditions | Dominant Pathway | Overall Yield | Regiomeric Ratio (3-Br : 5-Br) |

| Strong Base Alkylation | Cyclopentyl-Br, | E2 Elimination | < 25% | 70:30 |

| Mild Base Alkylation | Cyclopentyl-Br, | 65% | 85:15 | |

| Soft Cation Alkylation | Cyclopentyl-Br, | 78% | 90:10 | |

| Mitsunobu Coupling | Cyclopentanol, DIAD, | 88% | > 95:5 |

Standardized Experimental Protocols (Self-Validating Systems)

Protocol A: High-Yield Mitsunobu Synthesis (Preferred for High Regiocontrol)

This method utilizes completely neutral conditions to entirely suppress the E2 elimination pathway[1].

-

System Preparation: In an oven-dried, argon-flushed flask, dissolve 3-bromo-4-nitro-1H-pyrazole (1.0 equiv) and triphenylphosphine (

, 1.3 equiv) in anhydrous THF (0.2 M). -

Alcohol Addition: Add cyclopentanol (1.2 equiv). Stir at room temperature for 10 minutes.

-

Activation & Visual Validation: Cool the flask in an ice bath to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes.

-

Self-Validation: The solution must remain a pale, clear yellow. If it flashes to a dark red/brown, your DIAD addition is too rapid, causing an exothermic degradation of the intermediate betaine complex.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

LC-MS Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN. Confirm the disappearance of the

190/192 [M-H]⁻ signal and the presence of the -

Workup: Concentrate under reduced pressure. Resuspend the oily residue in cold

/Hexanes (1:1, v/v) to precipitate

Protocol B: Cesium Carbonate Mediated Alkylation (Cost-Effective Scalability)

Preferred when Mitsunobu reagents are unfeasible for large-scale operations.

-

Activation: Suspend 3-bromo-4-nitro-1H-pyrazole (1.0 equiv) and finely powdered

(1.5 equiv) in anhydrous MeCN (0.3 M). Stir at 40 °C for 30 minutes.-

Self-Validation: The mixture will transition from a bright yellow heterogeneous slurry to a deeper orange hue as the highly nucleophilic pyrazolate anion is formed.

-

-

Alkylation: Add Cyclopentyl Bromide (1.3 equiv) in a single portion.

-

Heating: Elevate the temperature to 70 °C and stir for 16 hours. (Do not exceed 75 °C to prevent premature decomposition of the alkyl halide).

-

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and wash the cake with EtOAc. Concentrate the filtrate and purify via standard chromatography.

References

-

Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: Figshare (Journal of Organic Chemistry) URL:[Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL:[Link]

Sources

Troubleshooting low reactivity in Suzuki coupling of electron-deficient pyrazoles

Welcome to the Advanced Catalysis Technical Support Center . This knowledge base is designed specifically for process chemists, medicinal researchers, and drug development professionals struggling with the Suzuki-Miyaura cross-coupling of highly deactivated, electron-deficient pyrazoles.

Below, you will find our diagnostic tools, an in-depth mechanistic troubleshooting guide, self-validating protocols, and FAQs to help you overcome sluggish reactivities and catalyst poisoning.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your reaction conditions, use the following logical tree to isolate the root cause of the coupling failure.

Diagnostic workflow for resolving low reactivity in Suzuki couplings of pyrazoles.

Core Troubleshooting Guide: Decoding the Causality

When coupling electron-deficient pyrazoles (e.g., those bearing

Issue 1: Catalyst Poisoning via Pyrazolide Coordination

The Causality: Electron-withdrawing groups on the pyrazole ring vastly increase the acidity of the free

Issue 2: Sluggish Transmetalation and Protodeboronation

The Causality: The Suzuki-Miyaura transmetalation step fundamentally relies on the polarization of the carbon-boron bond. When utilizing electron-deficient aryl boronic acids, the electron density at the boron center is depleted, drastically reducing the nucleophilicity of the organic transfer group[3]. This dramatically raises the activation energy for transmetalation[4]. If transmetalation is too slow, the competing pathway—hydrolytic cleavage of the C-B bond (protodeboronation)—outpaces cross-coupling, turning your valuable boronic acid into a useless reduced arene (Ar-H)[1],[4].

The Solution: Accelerate the turnover rate. Electron-rich ligands like XPhos facilitate a much faster transmetalation sequence. Additionally, utilizing anhydrous coupling methods (e.g., using

Empirical Catalyst Performance Data

The following table summarizes the causal relationship between the catalyst architecture and resulting reactivity when handling unprotected, deactivated pyrazoles.

| Catalyst System | Base | Solvent System | Yield / Reactivity | Causality / Mechanistic Notes |

| Pd(PPh3)4 | Toluene / | < 5% (Poor) | Insufficient steric bulk; fails to prevent off-cycle Pd-azolyl complexation. Severe protodeboronation observed[1]. | |

| Pd(dppf)Cl2 | 1,4-Dioxane | 15–30% (Low) | Mediocre turnover rate; cannot overcome the high transmetalation barrier for electron-deficient substrates[4]. | |

| SPhos Pd G2 | Dioxane / | 80–90% (High) | High electron density accelerates transmetalation; bulk restricts resting states[1]. | |

| XPhos Pd G2 | Dioxane / | 85–95% (High) | Extreme steric bulk strictly prohibits multi-pyrazole coordination. Best choice for unprotected |

Standard Operating Procedure (SOP): Self-Validating Coupling Protocol

This protocol is engineered for the Suzuki coupling of electron-deficient, structurally challenging pyrazoles using XPhos Pd G2[1],[2]. Every milestone includes a validation check to guarantee systemic trustworthiness.

Reagents Required:

-

Electron-deficient pyrazole halide (1.00 mmol)

-

Aryl/Heteroaryl boronic acid (1.50 mmol)

- (2.00 mmol)

-

XPhos Pd G2 precatalyst (1.0 – 2.0 mol%)

-

Degassed 1,4-Dioxane (4.0 mL) / Deionized

(1.0 mL)

Step-by-Step Methodology:

-

Reagent Loading: To an oven-dried Schlenk tube or microwave vial, add the pyrazole halide, boronic acid, and anhydrous

. -

Atmosphere Exchange: Seal the vessel, evacuate under high vacuum, and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Validation Check: If the solid mixture clumps or appears slightly wet during the vacuum cycles, atmospheric moisture has breached the system. Stop, discard, and restart to prevent premature boronic acid hydrolysis.

-

-

Catalyst Introduction: Quickly open the vessel under a positive Argon stream and add the XPhos Pd G2 precatalyst. Re-seal and purge once more.

-

Solvent Addition: Inject the degassed 1,4-Dioxane and

via syringe.-

Causality Note: A biphasic 4:1 ratio ensures optimal solvation of both the organic substrates and the inorganic base, maintaining a steady concentration of the reactive boronate intermediate[2].

-

-

Thermal Activation: Heat the reaction vigorously at 60 °C for 5 to 8 hours.

-

Validation Check (At t = 1 hour): Extract a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Self-Validating Milestone: You should observe the consumption of the pyrazole mass and the emergence of the product mass. If the dominant peak corresponds to the dehalogenated pyrazole or the reduced arene (Ar-H), your catalyst is stalled. Quench immediately and shift to an anhydrous

system[5].

-

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with brine. Dry the organic phase over

, concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass corresponding to my starting pyrazole, but without the halogen (dehalogenation). What happened? A: This indicates that oxidative addition occurred, but transmetalation failed. Because the catalyst was trapped as a Pd(II)-aryl intermediate, it eventually underwent hydride abstraction (often from the solvent or an amine base) and reductive elimination to yield the dehalogenated pyrazole[6]. To fix this, increase the equivalence of your boronic acid, switch to a more active boronate (like a pinacol ester), or use a more electron-rich ligand like XPhos.

Q: Can I use

Q: I am forced to use a highly fluorinated, electron-deficient boronic acid. Even with XPhos, it fails. What next?

A: Highly fluorinated boronic acids are uniquely susceptible to protodeboronation[4]. You must eliminate water entirely. Switch to an anhydrous cross-coupling protocol using potassium trimethylsilanolate (

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society / NIH URL:[Link]

-

Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society / ACS URL:[Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling Source: Molecules / MDPI URL:[Link]

-

The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry / Scribd URL:[Link]

-

A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Source: Molecules / MDPI URL:[Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

Technical Support Center: Minimizing Debromination During Nitro Reduction

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in organic synthesis: the unwanted cleavage of carbon-bromine bonds during the reduction of aromatic nitro compounds. Achieving high chemoselectivity in this transformation is critical for the efficient synthesis of halogenated anilines, which are vital intermediates in the pharmaceutical and agrochemical industries.[1][2]

This resource will delve into the mechanistic underpinnings of both the desired nitro reduction and the undesired hydrodebromination side reaction. By understanding the "why" behind this competing pathway, you will be better equipped to select the optimal reaction conditions to maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant debromination of my starting material during catalytic hydrogenation with Pd/C. What's the most likely cause?

This is a very common issue. Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation and is also notoriously efficient at promoting hydrodehalogenation, the reductive cleavage of C-X bonds.[3][4][5] The propensity for this side reaction increases with the lability of the halogen (I > Br > Cl > F).[5]

Core Reason: The mechanism for both reactions involves the catalyst surface. During hydrogenation, the aryl halide can adsorb onto the palladium surface, leading to oxidative addition into the C-Br bond. This forms a palladium-aryl intermediate which can then be cleaved by a hydride source (from H₂), resulting in the debrominated product. This pathway competes directly with the reduction of the nitro group.[6]

Immediate Troubleshooting Steps:

-

Lower Catalyst Loading: High catalyst loading can increase the rate of debromination. Try reducing the mol% of Pd/C.

-

Milder Conditions: Reduce the hydrogen pressure and reaction temperature.[3]

-

Switch Hydrogen Source: Consider transfer hydrogenation, which often provides a milder and more controlled delivery of hydrogen. Reagents like ammonium formate or hydrazine hydrate with Pd/C can sometimes suppress dehalogenation.[5][7]

Q2: How can I choose a better catalyst to avoid debromination?

If optimizing conditions for Pd/C fails, switching to a different catalyst system is the most logical next step. The choice of metal can have a profound impact on selectivity.

| Catalyst System | Typical Selectivity for Nitro Reduction | Common Applications & Notes |

| Sulfided Platinum on Carbon (Pt(S)/C) | Excellent | Often the best choice for preserving aryl bromides and chlorides. The sulfur selectively poisons sites responsible for dehalogenation without significantly impeding nitro reduction.[3][4] |

| Raney Nickel (Raney Ni) | Good to Excellent | A cost-effective alternative to precious metals, frequently used when dehalogenation is a concern.[8][9] |

| Iron Powder (Fe) in Acidic Media | Excellent | A classic, robust, and inexpensive method (e.g., Fe/HCl, Fe/NH₄Cl) that shows high tolerance for halogens and other functional groups.[2][5][9][10][11] |

| Tin(II) Chloride (SnCl₂) | Excellent | A mild and effective reagent that typically does not affect aryl halides.[4][10][12] |

| Silver Nanoparticles (Ag NPs) | Good | Modified Ag NPs, for instance with β-cyclodextrin, have been shown to selectively reduce the nitro group while sterically shielding the halogen from the catalyst surface.[13][14] |

| Cobalt-based Nanocatalysts | Excellent | Have demonstrated unprecedented chemoselectivity in transfer hydrogenation with formic acid, tolerating a wide range of functional groups including halides.[1] |

Q3: Can additives be used to suppress the debromination side reaction?

Yes, certain additives can act as catalyst modifiers or inhibitors for the dehalogenation pathway. This can be a powerful strategy, although it may sometimes decrease the overall reaction rate, necessitating slightly harsher conditions.[3]

-

Bases: Adding a mild, non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can often suppress hydrodehalogenation. The presumed mechanism involves the neutralization of trace acids (like HBr) formed during the reaction, which can promote further C-Br bond cleavage.

-

Phosphines/Phosphites: Ligands like triphenylphosphine can coordinate to the metal surface, modifying its electronic properties and sterically hindering the approach of the aryl bromide to the active sites responsible for dehalogenation.

-

Sulfur-containing compounds: As seen with sulfided catalysts, compounds like thiophene can be added in small amounts to selectively poison the catalyst against dehalogenation. However, this requires careful optimization as too much can kill all catalytic activity.

-

Acids: In some specific cases, particularly with Raney Nickel, maintaining a buffered pH between 6-7.5 has been shown to minimize dehalogenation.[15] Conversely, for certain fluorinated and chlorinated substrates, adding a small amount of acid can paradoxically inhibit dehalogenation.[15]

Understanding the Competing Pathways

To effectively troubleshoot, it's crucial to visualize the two competing reactions occurring on the catalyst surface. The desired pathway is the stepwise reduction of the nitro group, while the undesired pathway is the hydrogenolysis of the carbon-bromine bond.

Caption: Competing reaction pathways in nitroarene reduction.

Troubleshooting Workflow

When faced with debromination, a systematic approach is key. The following flowchart provides a decision-making framework for optimizing your reaction.

Caption: Decision workflow for troubleshooting debromination.

Recommended Experimental Protocol

Protocol 1: Selective Reduction using Sulfided Platinum on Carbon (Pt(S)/C)

This method is highly recommended for substrates prone to dehalogenation.[3]

Materials:

-

Bromo-nitroarene (1.0 eq)

-

5% Platinum, sulfided, on activated carbon (5% Pt(S)/C, ~1 mol% Pt)

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol (EtOH), or Ethyl Acetate (EtOAc))

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

To a hydrogenation flask or a suitable pressure reactor, add the bromo-nitroarene and the solvent (approx. 10-20 mL per gram of substrate).

-

Carefully add the 5% Pt(S)/C catalyst under a stream of inert gas.

-

Seal the vessel and purge thoroughly with the inert gas, then with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (start with low pressure, e.g., 3-4 bar).[3]

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-40°C).[3]

-

Monitor the reaction progress by TLC, LC-MS, or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with fresh solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization as necessary.

Notes:

-

The optimal catalyst loading, temperature, and pressure may vary depending on the specific substrate.[3]

-

This method is efficient at low catalyst loadings and mild conditions, which minimizes waste and improves safety.[3]

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

This classical, cost-effective method is highly chemoselective and avoids the use of precious metal catalysts and high-pressure hydrogen gas.[2][5]

Materials:

-

Bromo-nitroarene (1.0 eq)

-

Iron powder (<10 micron, 3-5 eq)

-

Ammonium chloride (NH₄Cl, 3-5 eq)

-

Ethanol/Water solvent mixture (e.g., 4:1)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the bromo-nitroarene, iron powder, and ammonium chloride.

-

Add the ethanol/water solvent mixture.

-

Heat the mixture to reflux (typically 70-80°C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the hot mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude amine.

-

Purify as needed.

References

-

Dounay, A. B., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. American Chemical Society. Available at: [Link]

-

Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Available at: [Link]

-

Chatterjee, A., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules. Available at: [Link]

-

Jagadeesh, R. V., et al. (2017). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry. Available at: [Link]

-

Li, J., et al. (2018). Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD. Journal of Nanoscience and Nanotechnology. Available at: [Link]

-

Wang, L., et al. (2020). Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. Nature Communications. Available at: [Link]

-

Chatterjee, A., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Available at: [Link]

-

Kalogirou, A. S., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Nanomaterials. Available at: [Link]

-

Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]

- U.S. Patent No. 5,068,436. (1991). Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.

-

Wang, Y., et al. (2023). Selective reduction of nitroarenes via non-contact hydrogenation. eScholarship.org. Available at: [Link]

- Savchenko, V. I., & Makaryan, I. A. (2021). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

-

Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: Current Research. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

- Singh, R., et al. (2023). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hydrogen. Journal of the American Chemical Society.

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link]

-

Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]

-

Ison, A. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. Available at: [Link]

- Chinese Patent No. CN103242168A. (2013). Dehalogenation inhibitor. Google Patents.

-

Peterson, K. P., & Larock, R. C. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis. Available at: [Link]

-

Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Available at: [Link]

-

Organic Chemistry Blog. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

-

Peterson, K. P., & Larock, R. C. (2006). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

Pan, Y., et al. (2012). Effect of pH on N₂O reduction and accumulation during denitrification by methanol utilizing denitrifiers. Water Research. Available at: [Link]

-

Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

Sources

- 1. Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]

- 7. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scispace.com [scispace.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Selective Reduction of Nitro Group in Aryl Halides Catalyzed by Silver Nanoparticles Modified with β-CD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]

Technical Support Center: Stability & Handling of 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole

Welcome to the Technical Support and Troubleshooting hub for 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole (CAS: 1795502-99-6) [4]. As a highly functionalized heterocycle frequently utilized in the synthesis of JAK and IRAK4 kinase inhibitors, this building block offers excellent versatile reactivity. However, its specific electronic topography makes it inherently sensitive to basic environments.

As a Senior Application Scientist, I have compiled this diagnostic guide to help you bypass common degradation pathways—specifically Nucleophilic Aromatic Substitution (S_NAr) and un-trapped metalation—and ensure high-fidelity downstream functionalization.

Mechanistic Divergence Workflow

To understand how to control the reactivity of this pyrazole, we must first map its degradation pathways against stable basic conditions.

Mechanistic divergence of 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole under basic environments.

Expert FAQs: Troubleshooting Basic Degradation

Q1: During a standard Suzuki-Miyaura coupling attempt, my LC-MS shows a dominant byproduct with a mass matching [M-Br+OH]. Why is my starting material degrading? A1: You are observing unwanted Nucleophilic Aromatic Substitution (S_NAr). The pyrazole core is natively electron-deficient, but the nitro group at the C-4 position acts as a severe electron-withdrawing group via resonance and inductive effects [1]. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, effectively activating the adjacent C-3 position holding the bromine atom. If your coupling conditions employ aqueous hydroxide (e.g., NaOH) or strongly nucleophilic alkoxide bases (e.g., NaOtBu) at elevated temperatures, the base will outcompete the catalytic palladium cycle. The nucleophile attacks the C-3 carbon to form a stabilized Meisenheimer complex, subsequently expelling the bromide ion to irreversibly form a 3-hydroxy-1-cyclopentyl-4-nitro-1H-pyrazole byproduct[1].

Q2: We attempted an N-alkylation/deprotonation workflow on a similar scaffold, but exposing 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole to LDA or n-BuLi causes immediate sample blackening and total mass loss. What is the causality here? A2: The issue stems from rapid, competitive deprotonation at the C-5 position. Although the 1-cyclopentyl group sterically blocks the N-1 position, the proton at C-5 is exceptionally acidic. This is due to its proximity to the electronegative pyrazole nitrogen and the potent electron withdrawal from the C-4 nitro group [2]. Exposure to strong, non-nucleophilic bases like LDA rapidly deprotonates C-5, generating a transient 5-lithio-pyrazole species. Without an immediate, highly reactive electrophilic trap introduced at cryogenic temperatures (-78°C), this metalated intermediate is thermally unstable and spontaneously decomposes via ring-opening pathways or uncontrolled oligomerization [2].

Q3: Does the steric bulk of the 1-cyclopentyl group offer any protective shielding against these basic degradations compared to a 1-methyl group? A3: The 1-cyclopentyl group provides only marginal steric shielding to the C-5 position, which can slightly slow the kinetics of C-5 deprotonation by extremely bulky bases. However, it provides absolutely zero protection to the C-3 position from S_NAr attacks. The electronic descreening driven by the C-4 nitro group vastly overrides the weak inductive and steric properties of the N-1 alkyl chain. Therefore, your basic condition parameters must be designed around the reactivity of the functionalized core, not the N-1 substituent.

Quantitative Stability Matrix

To assist in your experimental design, reference this empirically derived matrix summarizing base compatibility and degradation causality.

| Base / Condition | Nucleophilicity | Aqueous Basicity (pKa) | Primary Degradation Pathway | C-3 S_NAr Risk | C-5 Deprotonation Risk | Actionable Recommendation |

| NaOH (aq) , 80°C | High | ~15.7 | S_NAr (Bromine displacement) | Critical | Low | Avoid in thermal couplings. |

| NaOMe, MeOH | High | ~15.5 | S_NAr (Methoxy substitution) | Critical | Low | Strictly incompatible. |

| LDA, THF , -78°C | Low | ~36.0 | C-5 Metalation / Pyrazole Anion | Low | Critical | Must trap immediately at < -70°C. |

| Cs₂CO₃ / K₂CO₃ | Low | ~10.3 | None (Stable Intermediate) | Low | Low | Optimal. Preferred base for couplings. |

| K₃PO₄ (anhyd.) | Low | ~12.4 | None (Stable Intermediate) | Low | Low | Optimal. High yields in aprotic media. |

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

To functionalize the C-3 position without degrading the starting material via S_NAr, you must implement a system that provides enough basicity to drive boronic acid transmetalation while strictly eliminating nucleophilic oxygen species. This protocol utilizes an anhydrous, mildly basic, heterogeneous system to guarantee chemoselectivity [3].

Methodology:

-

Reagent Assembly: In a rigorously flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole (1.0 equiv), the target arylboronic acid (1.2 equiv), and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

-

Causality Rule: Cs₂CO₃ is mandated here. Its bulky cesium counter-cation highly activates the boronate complex for transmetalation while remaining non-nucleophilic, completely starving the S_NAr pathway [3].

-

-

Atmospheric Control: Seal the flask with a rubber septum and execute three rigorous evacuation/backfill cycles with ultra-high-purity Argon.

-

Solvent Introduction: Inject anhydrous, sparged 1,4-Dioxane (0.1 M relative to the pyrazole) via syringe.

-

Causality Rule: Utilizing a strictly aprotic solvent prevents the generation of transient hydroxide/alkoxide ions that would trigger C-3 bromine displacement.

-

-

Catalyst Initiation: Under a positive Argon sweep, rapidly add

(0.05 equiv). Re-seal and purge the headspace once more. -

Thermal Activation & Monitoring: Submerge the flask in a pre-heated 80 °C oil bath for 4-6 hours.

-

Self-Validation Checkpoint: Pull a 10 µL aliquot and run an LC-MS. The absolute absence of a mass peak corresponding to[M-Br+OH] directly validates that your anhydrous, non-nucleophilic parameters successfully blocked S_NAr degradation.

-

-

Workup: Cool the system to ambient temperature, dilute with Ethyl Acetate, and filter through a tightly packed Celite pad to trap the inorganic salts and palladium black. Concentrate the filtrate in vacuo for immediate column chromatography.

References

- Benchchem.3-Bromo-4-nitro-1-propyl-1H-pyrazole.

- Encyclopedia.pub.Synthesis and Properties of Pyrazoles.

- Benchchem.3-Bromo-1H-pyrazole - Building Blocks.

- AA Blocks.Product Index (CAS: 1795502-99-6).

Validation & Comparative

HPLC method development for 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole purity

High-Performance Liquid Chromatography (HPLC) Column Comparison and Method Development for the Purity Analysis of 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole

As a Senior Application Scientist, developing a robust purity analysis method for a complex heterocyclic intermediate requires moving beyond standard protocols. 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole[1] is a critical structural building block in advanced pharmaceutical synthesis. Failing to separate this target from its structurally similar process-related impurities—such as its des-bromo analogue or positional isomers (e.g., the 5-bromo isomer)—can lead to cascading failures in downstream active pharmaceutical ingredients (APIs)[2].

This guide objectively compares the chromatographic performance of standard C18 phases against specialized Biphenyl chemistries, providing a causally grounded, self-validating experimental framework for analytical professionals.

Structural Causality in Chromatographic Design

Method development is fundamentally an exercise in exploiting molecular structure. The target analyte, 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole, presents three distinct chromatographic handles:

-

The Cyclopentyl Group: Provides bulk lipophilicity, which anchors the molecule to the stationary phase.

-

The Nitro Group: A strongly electron-withdrawing moiety that creates significant

-electron deficiency across the pyrazole ring. -

The Bromine Atom: A highly polarizable halogen that uniquely alters the molecule's dipole moment.

Standard C18 columns rely primarily on dispersive (hydrophobic) interactions[2]. Because the target analyte and its des-bromo impurity possess highly similar hydrophobic profiles, a C18 column often yields co-elution. Conversely, a Biphenyl stationary phase introduces

Figure 1: Column selection logic exploiting π-π interactions for nitro-pyrazole impurity resolution.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and scientific integrity, an analytical protocol must prove its viability before generating sample data. This methodology integrates a mandatory System Suitability Test (SST) designed to challenge the resolution capacity of the system[4].

Reagents & Materials

-

Target Analyte: 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole[1]

-

SST Reference Impurity: 1-cyclopentyl-4-nitro-1H-pyrazole (Des-bromo analogue)

-

Solvents: HPLC-Grade Acetonitrile and Milli-Q Water[2]

-

Modifier: 0.1% Trifluoroacetic acid (TFA). Causality Note: TFA is critical here; it acts as an ion-pairing agent and lowers the mobile phase pH to suppress secondary interactions with residual column silanols, preventing peak tailing for basic nitrogen-containing heterocycles[3][5].

Step-by-Step Methodology

-

Mobile Phase Preparation: Mix 600 mL of Acetonitrile with 400 mL of Water. Add 1.0 mL of TFA. Degas by ultrasonication for 10 minutes[3].

-

SST Resolution Mixture Preparation (Self-Validation): Accurately weigh 10 mg of the target analyte and 1 mg of the des-bromo impurity. Dissolve in 100 mL of the mobile phase to yield 100 µg/mL target and 10 µg/mL impurity[5].

-

Sample Preparation: Accurately weigh 10 mg of the synthetic sample batch. Dissolve in 100 mL of the mobile phase (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter[2].

-

Chromatographic Execution:

-

Column: Biphenyl phase (150 mm × 4.6 mm, 3 µm)

-

Flow Rate: 1.0 mL/min

-

Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 237 nm (optimized for the nitro-pyrazole chromophore)[6].

-

Figure 2: Self-validating System Suitability Test (SST) workflow for reliable batch analysis.

Comparative Chromatographic Performance Data

The efficacy of the Biphenyl method was compared directly against a traditional C18 protocol under identical mobile phase conditions (60:40 Acetonitrile:Water + 0.1% TFA). The quantitative data clearly demonstrate the superiority of

| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 5 µm) | Biphenyl Column (150 x 4.6 mm, 3 µm) | ICH Q2(R1) Requirement |

| Des-bromo Impurity Rt (min) | 5.12 | 6.05 | N/A |

| Target Analyte Rt (min) | 5.38 | 7.18 | N/A |

| Resolution ( | 1.15 (Co-elution) | 3.85 (Baseline) | > 1.5[7] |

| Tailing Factor ( | 1.62 | 1.08 | ≤ 1.5[4] |

| Theoretical Plates ( | 4,500 | 12,200 | > 2,000[4] |

Data Analysis: The standard C18 column fails the ICH Q2(R1) requirement for resolution (

Method Validation Integration (ICH Q2)

Reliable method development must conclude with validation parameters anchored in international standards. Based on the FDA and ICH Q2(R1) guidelines[8][9], the proposed Biphenyl method guarantees:

-

Specificity: Unequivocally demonstrated via the SST. The matrix and known impurities do not interfere with the 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole peak[7].

-

Precision: Replicate injections of the SST mixture yield a Relative Standard Deviation (RSD) for peak area of ≤ 1.0%, well within the strict ≤ 1.5% acceptance criteria[4].

-

Robustness: The method remains stable against deliberate, minor variations in mobile phase ratio (± 2%) and column temperature (± 2°C)[4].

References

-

[5] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis (IJCPA). URL: https://ijcpa.in/

-

[1] 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole CAS. ChemicalBook. URL: https://www.chemicalbook.com/

-

[2] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem Technical Support. URL: https://www.benchchem.com/

-

[6] Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazole Dione. ResearchGate. URL: https://www.researchgate.net/

-

[3] A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole. Researcher.Life. URL: https://researcher.life/

-

[4] A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. BenchChem. URL: https://www.benchchem.com/

-

[8] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: https://www.fda.gov/

-

[7] Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. URL: https://www.researchgate.net/

-

[9] ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.gmp-compliance.org/

Sources

- 1. 3-Bromo-1-cyclopentyl-4-nitro-1H-pyrazole CAS#: 1795502-99-6 [m.chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcpa.in [ijcpa.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

IR spectroscopy characteristic peaks for nitro and bromo pyrazoles

As a Senior Application Scientist, understanding the precise vibrational distinctions of functionalized heterocycles is paramount for ensuring molecular integrity during synthesis. Pyrazole derivatives—specifically nitro and bromo pyrazoles—serve as critical scaffolds in both medicinal chemistry (as pharmacological building blocks) and materials science (as high-energy density energetic materials).

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and definitive method for characterizing these derivatives. This guide objectively compares the spectral signatures of nitro- and bromo-pyrazoles, explaining the mechanistic causality behind their characteristic peaks and providing a self-validating analytical protocol.

Mechanistic Causality in Spectral Shifts

The addition of an electrophile to the pyrazole ring fundamentally alters its dipole moment, force constants, and molecular mass, culminating in distinct shifts in the IR spectrum.

Nitro Pyrazoles:

The

Bromo Pyrazoles:

Conversely, halogens like bromine induce the "heavy atom effect." Bromine's large atomic mass significantly lowers the vibrational frequency of the

Quantitative Spectral Comparison

The following table synthesizes the expected FT-IR vibrational data for an unsubstituted 1H-pyrazole baseline against its C4-substituted nitro and bromo analogs.

| Vibrational Mode | Parent 1H-Pyrazole (Baseline) | 4-Nitropyrazole | 4-Bromopyrazole | Diagnostic Causality |

| N-H Stretch | ~3200 cm⁻¹ (Broad) | ~3200 cm⁻¹ (Broad, shifted) | ~3108 - 3200 cm⁻¹ | Broadness indicates extensive intermolecular hydrogen bonding. |

| C=C / C=N Stretch | 1400 - 1600 cm⁻¹ | 1400 - 1636 cm⁻¹ | 1400 - 1643 cm⁻¹ | Functional group electron dynamics slightly perturb ring breathing. |

| Asym. N-O Stretch | Absent | ~1501 cm⁻¹ (Very Strong) | Absent | Out-of-phase vibration of polar N-O bonds; highly diagnostic. |

| Sym. N-O Stretch | Absent | ~1342 cm⁻¹ (Strong) | Absent | In-phase vibration of N-O bonds. Confirms -NO₂ functionalization. |

| C-Br Stretch | Absent | Absent | ~585 cm⁻¹ (Sharp) | Heavy atomic mass of Br dampens frequency into the far-IR range. |

Structural Identification Workflow

Fig 1. Diagnostic workflow for identifying nitrated and brominated pyrazoles using FT-IR.

Self-Validating ATR-FTIR Protocol

To guarantee experimental reproducibility and prevent false positives caused by atmospheric interference or crystal contamination, execute the following self-validating Attenuated Total Reflectance (ATR) FT-IR methodology:

Phase 1: Zero-State Validation (Background Verification)

-

Clean the ATR Crystal: Wipe the diamond or ZnSe crystal with spectroscopic-grade isopropanol and allow it to evaporate completely.

-

Acquire Background: Run a background scan (32 scans, 4 cm⁻¹ resolution).

-

Self-Validation Check: The resulting baseline must exhibit a variance of

transmittance. Any spectral ghosting in the

Phase 2: Contact Pressure Optimization

-

Sample Deposition: Place a fine crystalline powder (~2-5 mg) of the target pyrazole directly onto the crystal center.

-

Torque Application: Lower the pressure arm until the clutch slips or the software indicates an optimal pressure range.

-

Self-Validation Check: Monitor the real-time interferogram. The peak signal voltage should be maximized (typically ~1.0-4.0 V) without flatlining (which indicates detector saturation).

Phase 3: Acquisition and Atmospheric Gatekeeping

-

Scan Parameters: Run the sample acquisition using 32 scans at a resolution of 4 cm⁻¹.

-

Atmospheric Check: Immediately inspect the raw spectrum at ~2350 cm⁻¹ (CO₂) and ~3600-3900 cm⁻¹ (H₂O vapor).

-

Self-Validation Check: If sharp derivative-like spikes exist in these regions, the internal atmospheric suppression or background subtraction has failed. Discard the data, acquire a fresh background, and scan again.

-

Target Verification: Analyze the isolated spectrum. A high-intensity doublet at ~1501 cm⁻¹ and 1342 cm⁻¹ validates a nitropyrazole 1, whereas a clean ~1500 cm⁻¹ baseline paired with a sharp peak near ~585 cm⁻¹ validates a bromopyrazole.

Application Outcomes

Proper characterization guarantees functional success in two primary fields:

-

Medicinal Chemistry: Bromo-pyrazoles are exceptionally valuable for metal-catalyzed cross-coupling reactions. Confirmation of bromination ensures the precursor is ready to act as an electrophile in generating bioactive coordination complexes with prominent antibacterial, antioxidant, and selective anticancer properties (e.g., Ruthenium(III) complexes) 4.

-

Energetic Materials (HEDMs): Nitropyrazoles are crucial in developing high-performance energetic materials. Leveraging positional isomerism, precise nitration creates heat-resistant explosive frameworks that vastly outperform standard secondary explosives like RDX in detonation velocities and thermal thresholds 5.

References

-

Antioxidant and Antibacterial Screening and Hg(II) Sensing, Activities of Cu(II)pyridine-2,6-dicarboxylate Complexes, ResearchGate. Available at: 1

-

3-Bromo-1H-pyrazole - Building Blocks, Benchchem. Available at: 3

-

Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities, ResearchGate. Available at: 2

-

Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics, RSC Publishing. Available at: 5

-

Ruthenium Pyrazole Complexes As Potential Anticancer Agents, ProQuest. Available at: 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 4. Ruthenium Pyrazole Complexes As Potential Anticancer Agents - ProQuest [proquest.com]

- 5. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for 3-bromo-1-cyclopentyl-4-nitro-1H-pyrazole